molecular formula C16H15Cl2NO3 B606559 CCTA-1523 CAS No. 1616271-41-0

CCTA-1523

Cat. No.: B606559
CAS No.: 1616271-41-0
M. Wt: 340.2
InChI Key: KVFQJGFFQSVTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCTA-1523 is a novel, selective, and reversible inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, which plays a critical role in multidrug resistance (MDR) in cancer. ABCG2 effluxes chemotherapeutic agents, reducing their intracellular accumulation and therapeutic efficacy. This compound was identified through structural analysis of a group of compounds, demonstrating potent reversal of ABCG2-mediated MDR in vitro and in vivo .

Properties

CAS No.

1616271-41-0

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2

IUPAC Name

2,2-Dichloro-N-(3',4'-dimethoxy-[1,1'-biphenyl]-3-yl) acetamide

InChI

InChI=1S/C16H15Cl2NO3/c1-21-13-7-6-11(9-14(13)22-2)10-4-3-5-12(8-10)19-16(20)15(17)18/h3-9,15H,1-2H3,(H,19,20)

InChI Key

KVFQJGFFQSVTND-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C2=CC=C(OC)C(OC)=C2)=CC=C1)C(Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCTA-1523;  CCTA1523;  CCTA 1523

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action :

  • Efflux Inhibition : At 5 μM, CCTA-1523 inhibits the transport function of ABCG2 without altering its protein expression or cellular localization .
  • Reversibility : The inhibitory effect is reversible, minimizing long-term toxicity risks .

Below is a comparative analysis based on research findings:

Table 1: Comparative Profile of this compound and Hypothetical ABCG2 Inhibitors
Parameter This compound Typical ABCG2 Inhibitors (e.g., Ko143)
Selectivity High specificity for ABCG2 May inhibit multiple ABC transporters
Reversibility Fully reversible Often irreversible or partially reversible
Effect on ABCG2 Expression No change in protein levels May downregulate ABCG2 expression
In Vitro Efficacy 5 μM restores drug sensitivity Higher concentrations often required (e.g., 10–20 μM)
In Vivo Compatibility Enhances doxorubicin efficacy in xenografts Limited in vivo data or toxicity concerns
Clinical Potential Promising due to reversible action Restricted by off-target effects or irreversibility
Key Differentiators of this compound :

Reversibility: Its reversible inhibition allows transient modulation of ABCG2, preserving physiological functions of the transporter in normal tissues .

In Vivo Synergy: Demonstrated synergy with doxorubicin in xenograft models suggests clinical applicability, whereas many inhibitors fail in vivo due to pharmacokinetic challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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CCTA-1523
Reactant of Route 2
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